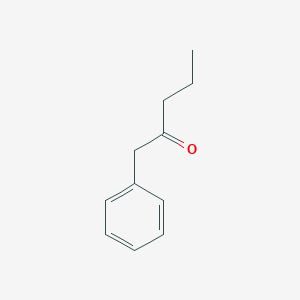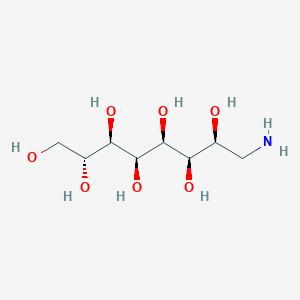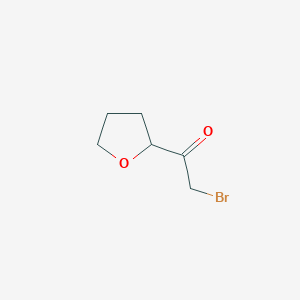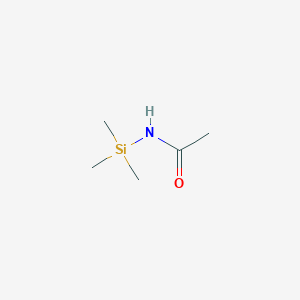
1-Phenylpentan-2-on
Übersicht
Beschreibung
1-Phenylpentan-2-one, also known as benzyl propyl ketone, is an organic compound with the molecular formula C11H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is part of the ketone family, characterized by a carbonyl group (C=O) bonded to two hydrocarbon groups. 1-Phenylpentan-2-one is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry .
Wissenschaftliche Forschungsanwendungen
1-Phenylpentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the fragrance industry for its characteristic odor and as a flavoring agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylpentan-2-one can be synthesized through several methods. One common method is the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:
C6H6+C5H9COCl→C6H5COC5H9+HCl
In this reaction, benzene acts as a nucleophile and attacks the carbonyl carbon of valeryl chloride, resulting in the formation of 1-Phenylpentan-2-one .
Industrial Production Methods
Industrial production of 1-Phenylpentan-2-one typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: It can be reduced to form 1-phenylpentan-2-ol.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydrazine (N2H4) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 1-Phenylpentan-2-ol.
Substitution: Hydrazones and other substituted products.
Wirkmechanismus
The mechanism of action of 1-Phenylpentan-2-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbonyl group can also participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can affect cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpentan-2-one can be compared with other similar compounds, such as:
Valerophenone (1-Phenylpentan-1-one): Similar structure but with the carbonyl group at a different position.
Acetophenone (1-Phenylethanone): Shorter carbon chain but similar aromatic ketone structure.
Propiophenone (1-Phenylpropan-1-one): Intermediate carbon chain length and similar aromatic ketone structure.
Uniqueness
1-Phenylpentan-2-one is unique due to its specific carbon chain length and position of the carbonyl group, which influence its reactivity and applications. Its distinct odor also makes it valuable in the fragrance industry .
Eigenschaften
IUPAC Name |
1-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKAWBGFIMBUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216954 | |
| Record name | 1-Phenyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-92-7 | |
| Record name | 1-Phenyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36VW7X5C4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions that 1-hydroxy-1-phenylpentan-2-one leads to complex reaction mixtures. Why might this be the case?
A1: While the abstract doesn't provide specific details about the reactions of 1-hydroxy-1-phenylpentan-2-one, its structure suggests several possibilities for its complex reactivity. The molecule contains both a ketone and a hydroxyl group, both of which can participate in a variety of chemical reactions. The presence of the phenyl group further increases the molecule's reactivity due to potential resonance stabilization of intermediates. Additionally, the presence of a chiral center (the carbon bearing the hydroxyl group) opens the possibility for stereoselective reactions, potentially leading to a mixture of diastereomers and further contributing to the complexity of the reaction products. Further research would be needed to elucidate the specific reactions and products formed.
Q2: The research highlights the stereospecific 1,2-aryl migration in chiral substrates like (IV) with an inversion of the stereocenter. Can you elaborate on the significance of this finding in the context of 1-phenylpentan-2-one derivatives?
A2: The finding that chiral substrates like (IV) undergo stereospecific 1,2-aryl migration with inversion of the stereocenter [] is significant because it demonstrates a controlled way to manipulate the stereochemistry of molecules similar to 1-phenylpentan-2-one derivatives. This level of control is crucial in organic synthesis, especially for pharmaceuticals, where the stereochemistry of a molecule can drastically impact its biological activity. Understanding and harnessing these stereospecific reactions can lead to the development of new and improved methods for synthesizing enantiomerically pure compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)







